4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
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Overview
Description
. This compound features a benzamide core with ethoxy and pyrrolidinyl substituents, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with pyrrolidine under controlled conditions.
Ethoxy Group Introduction: The ethoxy group is added via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base.
Benzamide Formation: The final step involves coupling the pyrrolidinyl intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzamide group to an amine.
Substitution: The ethoxy and pyrrolidinyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group is known to enhance binding affinity to certain receptors, while the benzamide core can interact with enzymes and proteins involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can be compared with other similar compounds, such as:
N-(4-(pyrrolidin-1-yl)phenethyl)benzamide: Lacks the ethoxy group, which may affect its biological activity and chemical properties.
4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-11-7-18(8-12-20)21(24)22-14-13-17-5-9-19(10-6-17)23-15-3-4-16-23/h5-12H,2-4,13-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTQSCAULFZPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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